molecular formula C9H7F2N3O2 B1459516 4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1858255-65-8

4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B1459516
CAS No.: 1858255-65-8
M. Wt: 227.17 g/mol
InChI Key: OYDWIRPCODYOST-UHFFFAOYSA-N
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Description

4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1858255-65-8) is a high-purity organic compound with the molecular formula C 9 H 7 F 2 N 3 O 2 and a molecular weight of 227.17 g/mol . It belongs to the 1,2,4-triazolone class of heterocyclic compounds, which are recognized for their significant pharmacological potential . This structural class has been extensively investigated for a wide range of biological activities, including anti-inflammatory, anticonvulsant, and analgesic properties . Compounds within this family are also the subject of research for treating neurodegenerative diseases . Specifically, triazolone derivatives have been identified as potential inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key target for inflammatory conditions such as rheumatoid arthritis and osteoarthritis . Furthermore, pre-clinical studies on structurally similar triazolone compounds have demonstrated neuroprotective effects in models of Alzheimer's disease, showing potential to improve spatial learning and memory, reduce tau protein hyperphosphorylation, and suppress neuroinflammation via the MAPK/NF-κB signaling pathways . This makes this compound a compound of high interest for research applications in medicinal chemistry and neuropharmacology, particularly for investigating new therapeutic strategies for chronic inflammatory and neurodegenerative disorders. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O2/c10-8(11)16-7-3-1-2-6(4-7)14-5-12-13-9(14)15/h1-5,8H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDWIRPCODYOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)N2C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Difluoromethoxyphenyl Intermediates

  • The difluoromethoxy group is introduced via aromatic substitution on phenyl rings, often starting from 3-hydroxyphenyl precursors.
  • Reagents such as difluoromethylating agents or difluoromethoxy sources are employed under controlled conditions to achieve selective substitution.

Formation of Piperidinone Intermediates

  • For example, 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one is prepared by reacting intermediate compounds with phosphorus pentachloride (PCl5) in dichloromethane under reflux for 5 hours.
  • Subsequent nucleophilic substitution with morpholine at elevated temperatures (around 130°C) yields morpholino-substituted piperidinones, which are crucial intermediates for further cyclization steps.

Construction of the 1,2,4-Triazol-3-one Core

  • The core triazol-3-one ring is commonly synthesized by reacting thioimidodicarboxylates with hydrazine hydrate in methanol at low temperatures (0°C), followed by stirring at room temperature for several hours.
  • This method yields alkoxy-substituted 1,2,4-triazol-3-ones with high purity and good yield (e.g., 91%).

Cyclization and Functionalization

  • Further cyclization steps involve chlorinating agents like POCl5 and nucleophilic substitutions to introduce desired substituents.
  • The final compound is isolated by precipitation, filtration, washing, and drying under reduced pressure, yielding a yellow powder with melting points around 96-98°C.

Representative Preparation Example (Adapted from Literature)

Step Reagents/Conditions Description Yield (%) Notes
1 4-chlorobutanoyl chloride, THF, 0°C to r.t. Acylation of aromatic amine precursor 89.6 Yellow powder, M.p. 96.4-98.3°C
2 PCl5, CH2Cl2, reflux 5 h Chlorination to form dichloro-piperidinone 69.0 White powder, M.p. 170-172°C
3 Morpholine, 130°C, 1.5 h Nucleophilic substitution to morpholino derivative 87.6 Yellow solid, M.p. 157-160°C
4 Hydrazine hydrate, methanol, 0°C to r.t. Formation of 1,2,4-triazol-3-one ring ~90 Crude product, purified later
5 Isolation by filtration, washing, drying Purification of final compound Yellow powder

Detailed Research Findings

  • The use of hydrazine hydrate with thioimidodicarboxylates as starting materials in methanol at low temperatures is a robust method to form the triazol-3-one ring with high yields (above 90%) and purity.
  • Chlorination with phosphorus pentachloride is effective for introducing chloro substituents on piperidinone intermediates, facilitating further nucleophilic substitutions.
  • Morpholine substitution at elevated temperatures (around 130°C) provides a stable intermediate for subsequent triazole ring formation.
  • The final compound exhibits characteristic melting points and mass spectrometry profiles consistent with the target structure, confirming successful synthesis.

Summary Table of Preparation Methods and Conditions

Preparation Stage Key Reagents/Conditions Outcome/Intermediate Yield (%) Reference
Aromatic substitution Difluoromethylating agents, controlled temp Difluoromethoxyphenyl intermediate
Acylation 4-chlorobutanoyl chloride, THF, 0°C to r.t. Acylated aromatic compound 89.6
Chlorination PCl5, CH2Cl2, reflux 5 h 3,3-Dichloro-piperidinone 69.0
Nucleophilic substitution Morpholine, 130°C, 1.5 h Morpholino-piperidinone derivative 87.6
Triazole ring formation Hydrazine hydrate, methanol, 0°C to r.t. 1,2,4-Triazol-3-one core ~90
Purification Filtration, washing, drying Pure target compound

Chemical Reactions Analysis

Types of Reactions

4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The triazolone moiety may also contribute to the compound’s overall biological effects by interacting with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological profile of triazolones is highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Substituents Reported Activities Key References
4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one 3-(Difluoromethoxy)phenyl Not explicitly reported; inferred neuroprotective potential from fluorinated analogs
4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112) 4-(Heptyloxy)phenyl Anti-inflammatory, neuroprotective in Alzheimer’s models via MAPK/NF-κB inhibition
PRR846 4-Chlorophenyl Voriconazole analog; antifungal activity
4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Bromophenyl No explicit activity data; bromine may enhance binding affinity
Posaconazole Complex substituents (difluorophenyl, piperazine) Broad-spectrum antifungal agent

Pharmacological and Mechanistic Insights

Anti-Inflammatory and Neuroprotective Activity
  • W112 : Demonstrates neuroprotection in β-amyloid-induced Alzheimer’s models by reducing pro-inflammatory cytokines (TNF-α, IL-6) and inhibiting tau hyperphosphorylation. The heptyloxy chain likely enhances lipid membrane interaction, improving bioavailability .
  • 4-[3-(Difluoromethoxy)phenyl] analog : The difluoromethoxy group’s electronegativity may modulate kinase or phosphatase interactions, similar to W112, but with improved metabolic stability due to fluorine’s resistance to oxidative degradation .
Antifungal Activity
  • PRR846: A simplified analog of itraconazole, PRR846 retains antifungal properties by targeting cytochrome P450 enzymes. The chlorophenyl group contributes to hydrophobic interactions with fungal lanosterol demethylase .
  • Posaconazole : Its extended substituents (e.g., difluorophenyl, piperazine) enable binding to fungal CYP51, preventing ergosterol synthesis. The triazolone core is critical for heme iron coordination .

Structure-Activity Relationship (SAR) Trends

Substituent Size and Hydrophobicity :

  • Long alkoxy chains (e.g., heptyloxy in W112) improve membrane permeability but may reduce solubility.
  • Halogenated groups (Cl, Br, F) enhance binding affinity through halogen bonding and electron-withdrawing effects .
  • Fluorinated groups (e.g., difluoromethoxy) balance lipophilicity and metabolic stability, making them favorable for CNS-targeted drugs .

Biological Activity

Chemical Identity and Structure

4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic compound characterized by its unique difluoromethoxy group attached to a phenyl ring and a triazolone moiety. Its chemical formula is C9H7F2N3O2C_9H_7F_2N_3O_2, and it has the CAS number 1858255-65-8. The compound's structure is pivotal in influencing its biological activity, particularly through its interactions with various biological targets.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. Below are key findings related to its biological effects:

1. Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazole can inhibit the growth of various bacterial and fungal strains. For instance, a study evaluating related triazole compounds demonstrated moderate antifungal activity against Candida species, with some compounds showing minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against C. albicans .

2. Anti-inflammatory Properties
Triazole derivatives are often investigated for their anti-inflammatory effects. The mechanism typically involves the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammatory responses and cancer progression. In related studies, triazole-based compounds have shown promising results as selective COX-2 inhibitors with IC50 values comparable to established anti-inflammatory drugs .

3. Indoleamine 2,3-Dioxygenase (IDO1) Inhibition
Another significant area of research involves the inhibition of IDO1, an enzyme that plays a crucial role in tryptophan metabolism and immune regulation. Compounds designed based on triazole scaffolds have demonstrated potent inhibition of IDO1, which is particularly relevant in cancer therapy due to its role in tumor immune escape . The most active compounds showed nanomolar potency in enzymatic assays without significant cytotoxicity.

The biological activity of this compound can be attributed to its structural features that enhance binding affinity to specific molecular targets:

  • Binding Affinity : The difluoromethoxy group may enhance the compound's interaction with enzymes or receptors by increasing hydrophobic interactions or forming hydrogen bonds.
  • Molecular Docking Studies : Computational studies suggest that the triazolone moiety interacts with nucleophilic sites in biomolecules, facilitating its biological effects.

Data Summary

Biological Activity Description Reference
AntimicrobialModerate antifungal activity against Candida spp.; MIC = 62.5 µg/mL
Anti-inflammatorySelective COX-2 inhibition; IC50 comparable to Celecoxib
IDO1 InhibitionPotent nanomolar inhibitors; low cytotoxicity

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antifungal Activity Study : A recent investigation into triazole derivatives revealed that certain compounds exhibited significant antifungal properties against Candida albicans, indicating potential for therapeutic applications in treating fungal infections .
  • COX-2 Inhibition Research : Another study focused on designing triazole-based compounds for COX-2 inhibition demonstrated that selected derivatives had high selectivity and efficacy, suggesting their application in managing inflammatory conditions .
  • Cancer Therapeutics : Research targeting IDO1 has shown that triazole derivatives can effectively modulate immune responses in cancer therapy by inhibiting this enzyme, thus preventing tumor immune escape mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted hydrazides and carbonyl precursors. For example, refluxing 3-(difluoromethoxy)phenylacetic acid hydrazide with triphosgene in a polar aprotic solvent (e.g., DMSO) under nitrogen atmosphere yields the triazolone core. Optimization includes adjusting molar ratios (e.g., 1:1.2 hydrazide to triphosgene), reaction time (18–24 hours), and purification via ethanol/water recrystallization to achieve yields >60% .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks for the triazolone ring (C=O stretch at ~1700 cm⁻¹) and difluoromethoxy group (C-F stretches at 1100–1200 cm⁻¹).
  • NMR : ¹H NMR should show aromatic protons (δ 7.2–7.8 ppm) and the triazolone NH signal (δ 10–12 ppm). ¹³C NMR confirms carbonyl (δ ~160 ppm) and CF₂ groups (δ ~110 ppm, J = 250–300 Hz).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 298.05) .

Q. What preliminary assays are recommended to screen for biological activity?

  • Methodological Answer : Use standardized in vitro assays:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to fluconazole .
  • Anti-inflammatory : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. How can computational modeling predict decomposition pathways and stability under thermal stress?

  • Methodological Answer : Apply ab initio molecular dynamics (AIMD) with density functional theory (DFT) to simulate bond dissociation. For example, simulate thermal decomposition at 1000 K to identify dominant pathways (e.g., C-NO₂ homolysis or HONO elimination). Transition state analysis at the B3LYP/6-31G(d,p) level calculates activation energies (e.g., 38 kcal/mol for ring-opening pathways) .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Compare IC₅₀ values across studies to determine potency thresholds (e.g., anti-inflammatory effects may require lower concentrations than antimicrobial activity).
  • Target Profiling : Use kinase assays or proteomics to identify off-target interactions (e.g., Hsp90 inhibition in cancer models vs. NF-κB modulation in inflammation) .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers.
  • Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to assess CYP450-mediated degradation. Modify substituents (e.g., fluorination) to reduce clearance .

Q. How can factorial design improve HPLC method development for purity analysis?

  • Methodological Answer : Apply a 2³ factorial design to optimize mobile phase (acetonitrile:buffer ratio), pH (3–5), and column temperature (25–40°C). Use response surface methodology (RSM) to maximize resolution between the compound and impurities. Validate with ICH guidelines (e.g., linearity R² > 0.995) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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